2-methoxy-5-methyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide
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Overview
Description
2-Methoxy-5-methyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide is an organic compound with a complex structure that includes a methoxy group, a methyl group, a trifluoroethyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-methyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:
Reduction: Conversion of the nitro group to an amine group.
Sulfonation: Introduction of the sulfonamide group.
Alkylation: Addition of the trifluoroethyl group.
Methoxylation: Introduction of the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-methyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain groups within the molecule to more reactive or desired forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are often used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-Methoxy-5-methyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methoxy-5-methyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s ability to penetrate biological membranes, while the sulfonamide group can interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-N-(2,2,2-trifluoroethyl)-benzenamine
- 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline
- 3-(Trifluoromethyl)benzylamine
Uniqueness
2-Methoxy-5-methyl-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the trifluoroethyl group enhances its stability and lipophilicity, while the sulfonamide group provides potential for biological activity.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
2-methoxy-5-methyl-N-(2,2,2-trifluoroethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO3S/c1-7-3-4-8(17-2)9(5-7)18(15,16)14-6-10(11,12)13/h3-5,14H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHCHQTUHRRUPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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